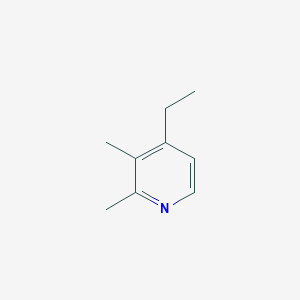![molecular formula C14H17NO4 B13944436 tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylic acid and a formyl group. The presence of the 1,1-dimethylethyl ester group further enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes and esters can lead to the formation of the benzoxazine ring . The reaction conditions often require the use of catalysts such as acetic anhydride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4H-1,4-Benzoxazine-4-carboxylic acid, 7-carboxy-2,3-dihydro-, 1,1-dimethylethyl ester.
Reduction: The major product is 4H-1,4-Benzoxazine-4-carboxylic acid, 7-hydroxymethyl-2,3-dihydro-, 1,1-dimethylethyl ester.
Substitution: Various substituted benzoxazine derivatives depending on the electrophilic reagent used.
科学的研究の応用
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 4H-1,4-Benzoxazine-4-carboxylic acid, 6-formyl-2,3-dihydro-, 1,1-dimethylethyl ester
- 4H-1,4-Benzoxazine-4-carboxylic acid, 8-formyl-2,3-dihydro-, 1,1-dimethylethyl ester
- 4H-1,4-Benzoxazine-4-carboxylic acid, 7-amino-2,3-dihydro-, 1,1-dimethylethyl ester
Uniqueness
4H-1,4-Benzoxazine-4-carboxylic acid, 7-formyl-2,3-dihydro-, 1,1-dimethylethyl ester is unique due to the presence of the formyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific applications in research and industry .
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
tert-butyl 7-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-10(9-16)4-5-11(12)15/h4-5,8-9H,6-7H2,1-3H3 |
InChIキー |
CVBZGEVKTGHFRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)








![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
